molecular formula C8H6BrN3O B13142897 1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone

1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone

Cat. No.: B13142897
M. Wt: 240.06 g/mol
InChI Key: RHXANWDBPAPVTG-UHFFFAOYSA-N
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Description

1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[4,5-b]pyridine coreThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to alkylation reactions under phase transfer catalysis (PTC) conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and a base, such as potassium carbonate, in a suitable solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[4,5-b]pyridines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[4,5-b]pyridine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit kinases involved in cell signaling, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone is unique due to its ethanone functional group, which provides additional reactivity compared to its analogs. This functional group allows for further derivatization and modification, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXANWDBPAPVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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